Fomesafen

概述

描述

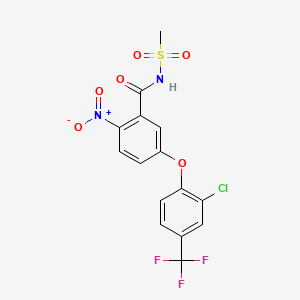

福美双是一种广泛用作除草剂的有机化合物。它的化学名称是5-[2-氯-4-(三氟甲基)苯氧基]-N-(甲磺酰基)-2-硝基苯甲酰胺。它的作用机理是抑制原卟啉原氧化酶,该酶是叶绿素合成所必需的。 这种化合物在控制大豆田里的阔叶杂草方面特别有效,因为大豆对福美双具有很高的耐受性,这是由于谷胱甘肽 S-转移酶的代谢处理 .

准备方法

福美双的制备涉及几个步骤:

醚化: 间羟基苯甲酸和 3,4-二氯三氟甲苯醚化得到 3-[2-氯-4-(三氟甲基)苯氧基]苯甲酸。

硝化: 所得化合物硝化得到 5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸。

氨化: 然后在纳米催化剂的作用下,用甲烷磺酰胺氨化该化合物,得到福美双的粗产品。

重结晶: 对粗产品进行重结晶,得到高纯度的福美双.

化学反应分析

福美双会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化,导致形成不同的副产物。

还原: 还原反应可以将它的硝基改变为氨基。

取代: 福美双可以发生取代反应,特别是涉及它的氯和硝基。

这些反应中常用的试剂包括强酸和强碱、高锰酸钾等氧化剂以及氢气等还原剂。 形成的主要产物取决于具体的反应条件和使用的试剂 .

科学研究应用

Herbicidal Efficacy

Fomesafen is widely recognized for its effectiveness against a range of broadleaf weeds. It is typically applied as a foliar spray, both pre-emergent and post-emergent, to manage weed populations effectively.

Key Findings:

- Weed Control: A study demonstrated that this compound significantly reduces the population of Amaranthus retroflexus, a major weed in soybean fields. Long-term application has shown a decline in weed community richness, although resistance levels in certain populations have increased over time .

- Dose-Response Relationship: The herbicide's efficacy varies with application rates. For example, doses around 375 g a.i./ha were found effective but also highlighted the emergence of resistant weed populations .

Resistance Development

The long-term use of this compound has raised concerns regarding the development of herbicide-resistant weed species. Research indicates that repeated applications can lead to reduced effectiveness against certain weeds.

Case Study:

- A comprehensive study on Amaranthus retroflexus revealed that continuous exposure to this compound led to significant resistance development. The research included bioassays that measured plant responses to varying concentrations of the herbicide, confirming that resistant populations exhibited higher survival rates under treatment conditions .

Environmental Impact

This compound's environmental implications are significant, particularly concerning its effects on non-target species and ecosystems.

Toxicological Insights:

- This compound is classified as slightly toxic to mammals and practically non-toxic to birds based on various studies. Its application can lead to alterations in soil microbial communities and aquatic ecosystems due to runoff or leaching .

- The compound's effects on non-target plants were quantified in studies showing that many species experienced over 20% damage when treated pre-emergently .

Metabolism and Residue Studies

Research into the metabolism of this compound in crops has provided insights into its behavior in agricultural settings.

Metabolic Pathways:

- Studies have shown that this compound is metabolized differently across various crops such as cotton and soybeans. Understanding these pathways helps in assessing residue levels and potential risks associated with food safety .

Regulatory Assessments

This compound is currently under review by regulatory bodies like the United States Environmental Protection Agency (EPA) for its safety and efficacy.

Regulatory Findings:

作用机制

Fomesafen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death. Soybeans have a high tolerance to this compound due to their ability to metabolize it via glutathione S-transferase .

相似化合物的比较

福美双属于二苯醚类除草剂,其中包括其他化合物,例如:

硝苯: 一种较老的除草剂,其作用机理类似,但效果较差,毒性也更大。

联苯噁草酮: 另一种二苯醚类除草剂,具有不同的取代模式,导致除草活性及作物安全性发生变化。

福美双因其在控制阔叶杂草方面的功效高以及对大豆作物安全性高而独树一帜。

生物活性

Fomesafen is a selective herbicide widely used in agricultural practices, particularly for controlling broadleaf weeds in soybean and cotton crops. It functions primarily as a protoporphyrinogen IX (PPG) oxidase inhibitor, disrupting chlorophyll biosynthesis and leading to the accumulation of toxic porphyrins in plant tissues. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, toxicity profiles, and effects on non-target organisms.

Pharmacokinetics

This compound exhibits rapid absorption and extensive distribution in various species, including humans. Studies indicate that after oral administration, bioavailability exceeds 80%, with moderate excretion rates primarily through urine and feces. Notably, the metabolic pathways involve modifications of ring substituent groups without cleavage of the nitrophenyl moiety .

Table 1: Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Primary Excretion Route | Metabolites Present |

|---|---|---|---|

| Rats | >80% | Urine | Parent compound |

| Mice | High | Feces | Limited metabolites |

| Humans | >80% | Urine | Parent compound |

This compound's primary mode of action involves the inhibition of PPG oxidase, an enzyme critical in the biosynthesis of chlorophylls and heme. This inhibition leads to cellular toxicity characterized by:

- Accumulation of porphyrins

- Disruption of photosynthesis

- Induction of oxidative stress

These effects result in visible symptoms such as leaf chlorosis and necrosis in susceptible plant species .

Acute and Chronic Toxicity

This compound has been subjected to various toxicity assessments across multiple species. In repeat-dose studies, the dog was identified as the most sensitive species with a lowest observable adverse effect level (LOAEL) established based on liver-related effects .

Key Findings:

- Liver Effects: Increased liver weight and pigmentation were noted in rats and mice after prolonged exposure.

- Dermal Toxicity: Low dermal penetration was observed, suggesting minimal risk from skin exposure.

Case Study: Effects on Non-Target Organisms

Recent studies have highlighted the contrasting toxicity effects of this compound on different algal species. For instance, Raphidocelis subcapitata exhibited significant increases in cellular toxicity parameters when exposed to this compound concentrations as low as 10 µg/L, indicating potential environmental risks associated with its application .

Table 2: Toxicity Responses in Algal Species

| Algal Species | Concentration (µg/L) | Response (%) |

|---|---|---|

| Raphidocelis subcapitata | 10 | 67% decrease in qNrel |

| Microcystis aeruginosa | 40 | 16% decrease in qNrel |

| Chlamydomonas snowii | 320 | 50% increase in qNrel |

Resistance Development

Long-term application of this compound has led to resistance development in certain weed species, notably Amaranthus retroflexus. Research indicates that resistance mechanisms include target site mutations and enhanced metabolic detoxification through cytochrome P450s and glutathione S-transferases .

Table 3: Resistance Mechanisms in Amaranthus retroflexus

| Mechanism | Description |

|---|---|

| Target Site Mutation | Arg128Gly mutation in PPX2 gene |

| Non-target Resistance (NTSR) | Increased activity of metabolic enzymes |

属性

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZWXTVIYUUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O6S | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108731-70-0 (sodium) | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024112 | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/cu cm at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Using extracts from suspension-cultured cells of soybean (Glycine max cv. Mandarin) as a source of active enzymes, the activities of glutathione transferases (GSTs) catalyzing the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) and selective herbicides were determined to be in the order in the order CDNB > fomesafen > metolachlor = acifluorfen > chlorimuron-ethyl. Glutathione transferase activities showed a thiol dependence in a substrate-specific manner. Thus, glutathione transferase activities toward acifluorfen and fomesafen were greater when homoglutathione (hGSH), the endogenously occurring thiol in soybean, was used as the co-substrate rather than glutathione (GSH). Compared with glutathione, homoglutathione addition either reduced or had no effect on glutathione transferase activities toward other substrates. In the absence of enzyme, the rates of homoglutathione conjugation with acifluorfen, chlorimuron-ethyl and fomesafen were negligible, suggesting that rapid homoglutathione conjugation in soybean must be catalyzed by glutathione transferases. glutathione transferase activities were subsequently determined in 14-day-old plants of soybean and a number of annual grass and broadleaf weeds. glutathione transferase activities of the plants were then related to observed sensitivities to post-emergence applications of the four herbicides. When enzyme activity was expressed on a mg-1 protein basis, all grass weeds and Abutilon theophrasti contained considerably higher glutathione transferase activity toward CDNB than soybean. With fomesafen as the substrate, glutathione transferase activities were determined to be in the order soybean Digitaria sanguinalis > Sorghum halepense = Setaria faberi with none of the broadleaf weeds showing any activity. This order related well to the observed selectivity of fomesafen, with the exception of A. theophrasti, which was partially tolerant to the herbicide. Using metolachlor as the substrate the order of the glutathione transferase activities was soybean > A. theophrasti Amaranthus retroflexus > Ipomoea hederacea, with the remaining species showing no activity. Glutathione transferase activities toward metolachlor correlated well with the selectivity of the herbicide toward the broadleaf weeds but not toward the grass weeds. Acifluorfen and chlorimuron-ethyl were selectively active on these species, but glutathione transferase activities toward these herbicides could not be detected in crude extracts from whole plants. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

72178-02-0 | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fomesafen exert its herbicidal activity?

A1: this compound is a diphenyl ether herbicide that acts by inhibiting protoporphyrinogen oxidase (PROTOX), a key enzyme in the chlorophyll biosynthesis pathway [, , ].

Q2: What are the downstream effects of PROTOX inhibition by this compound?

A2: Inhibiting PROTOX disrupts chlorophyll production, leading to the accumulation of a photodynamic chlorophyll precursor, protoporphyrinogen IX. Upon exposure to light, this precursor generates reactive oxygen species (ROS) that cause membrane damage and ultimately lead to plant cell death [, , ].

Q3: Does this compound affect other plant processes besides chlorophyll synthesis?

A3: Research suggests this compound may induce oxidative stress in susceptible plants. Studies on freshwater phytoplankton found that this compound significantly affected physiological markers of oxidative stress in Raphidocelis subcapitata but not in Chlamydomonas snowii or Microcystis aeruginosa [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14ClF3N2O5S, and its molecular weight is 406.78 g/mol.

Q5: Does the presence of plasticulture mulch affect the degradation of this compound?

A5: Yes, research shows that this compound dissipation can be slower under plasticulture mulch compared to bare ground []. This could be due to reduced microbial activity and altered soil moisture and temperature under the mulch.

Q6: How does soil type influence the persistence and movement of this compound?

A6: this compound persistence varies significantly with soil properties. It exhibits greater adsorption to soils with lower pH and higher clay content, potentially reducing the risk of carryover injury to subsequent crops [, ]. Conversely, sandy soils with high pH may experience faster this compound leaching [].

Q7: How does soil fumigation impact this compound persistence in the soil?

A7: Studies show that soil fumigation with 1,3-dichloropropene and chloropicrin did not significantly affect this compound dissipation in eggplant production systems [].

Q8: Has resistance to this compound been reported in weeds?

A8: Yes, resistance to this compound, specifically through a non-target site mechanism, has been confirmed and characterized in Palmer amaranth (Amaranthus palmeri) [].

Q9: Are there different mechanisms of resistance to this compound in weeds?

A9: Research has identified both target-site and non-target-site resistance mechanisms to this compound in Palmer amaranth. A common target-site mutation is the Gly-210 deletion in the PPX2 gene []. Non-target-site resistance can be attributed to enhanced metabolism of this compound by cytochrome P450 enzymes and glutathione S-transferases (GSTs) [].

Q10: Can you elaborate on the role of the Gly-210 deletion in PPO inhibitor resistance?

A11: The Gly-210 deletion in the PPX2 gene, encoding PROTOX, is a common mechanism of resistance to PPO-inhibiting herbicides in various weed species, including Palmer amaranth [] and tall waterhemp []. This mutation alters the target site of the herbicide, reducing its binding affinity and efficacy.

Q11: How does the level of resistance differ between Palmer amaranth accessions with and without the Gly-210 deletion?

A12: Research has shown that Palmer amaranth accessions with the Gly-210 deletion generally exhibit a higher level of resistance to this compound compared to accessions without the deletion []. This highlights the significant impact of this target-site mutation on herbicide efficacy.

Q12: What is the significance of identifying alternative resistance mechanisms in weeds?

A13: Identifying alternative resistance mechanisms, such as non-target site resistance, is crucial for developing effective weed management strategies. Understanding these mechanisms can help in designing herbicides that circumvent resistance or developing alternative control tactics to manage resistant weed populations [, ].

Q13: What is known about the potential carryover injury of this compound to rotational crops?

A14: this compound has been shown to pose a carryover risk to certain rotational crops, such as sweet corn, especially in soils with high organic matter content and low pH []. This is attributed to its relatively long half-life in soil and potential for persistence under certain environmental conditions.

Q14: How is this compound residue typically analyzed in environmental and plant samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors [] and mass spectrometry (MS) [], is commonly employed for analyzing this compound residues.

Q15: What is the environmental fate of this compound?

A16: this compound can persist in the environment, particularly in soil []. Its degradation is influenced by factors such as soil type, pH, organic matter content, and microbial activity. Studies have investigated the role of soil microorganisms in degrading this compound and reducing its persistence [].

Q16: Has this compound been detected in water bodies?

A17: Yes, this compound residues have been detected in water bodies, highlighting the potential for runoff and leaching from treated fields []. Its presence in aquatic environments raises concerns about its impact on non-target organisms, such as phytoplankton [].

Q17: Are there any strategies for mitigating the environmental impact of this compound?

A18: Research has explored various approaches to mitigate the environmental impact of this compound. These include identifying and promoting this compound-degrading microorganisms in soil [], optimizing application rates and timings to minimize leaching and runoff [], and exploring alternative weed control methods to reduce reliance on chemical herbicides [].

Q18: Are there alternative herbicides or weed control methods to consider in light of this compound resistance?

A20: Yes, researchers and growers are actively exploring alternative weed control strategies to combat this compound resistance. These include using herbicides with different modes of action, such as glufosinate, 2,4-D, and dicamba []. Integrated weed management (IWM) practices, such as crop rotation, cover cropping, and mechanical weed control, are also essential for managing resistant weed populations [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。